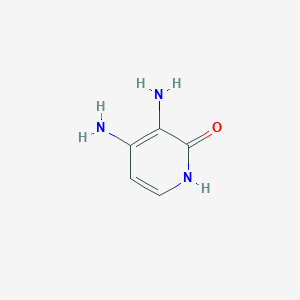

3,4-Diaminopyridin-2-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3,4-diamino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTKBUHNIZPKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633930 | |

| Record name | 3,4-Diaminopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33631-02-6 | |

| Record name | 3,4-Diaminopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminopyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 3,4-Diaminopyridin-2-ol (CAS 33631-02-6)

Disclaimer: Publicly available scientific literature and technical data for 3,4-Diaminopyridin-2-ol (CAS: 33631-02-6) are exceedingly limited. This guide summarizes the available information and provides context based on related chemical structures. The lack of extensive research means that many properties, particularly experimental and biological data, are not available.

Core Properties and Physicochemical Data

This compound, also known as 3,4-Diamino-2-hydroxypyridine or 3,4-Diaminopyridin-2(1H)-one, is a pyridine derivative. Due to limited experimental validation, the following table includes basic molecular information and computationally predicted properties. It is crucial to note that predicted values may differ from experimental findings.

| Property | Value | Source |

| CAS Number | 33631-02-6 | |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| IUPAC Name | 3,4-diamino-1H-pyridin-2-one | |

| Synonyms | 3,4-Diamino-2-hydroxypyridine, 3,4-Diamino-2-pyridinol | [1] |

| Predicted Boiling Point | 545.7°C at 760 mmHg | [1] |

| Predicted Density | 1.46 g/cm³ | [1] |

| Predicted Flash Point | 283.8°C | [1] |

Spectroscopic and Safety Data

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 33631-02-6) is available in the public domain. Analysis of related compounds such as 3,4-Diamino-2-methoxypyridine has been performed, but this data is not directly applicable.[2]

Safety and Handling

The compound is classified as an irritant (Xi). Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[1]

Synthesis and Reactivity

Experimental Protocols

General Synthetic Strategies for 2-Pyridones

While a specific protocol for this compound is unavailable, the synthesis of the core 2-pyridone structure often involves multicomponent reactions. A general workflow for the synthesis of related 3,4-dihydropyridin-2-ones is presented below. This is a generalized representation and has not been validated for the specific synthesis of this compound.

Biological Activity and Applications

There is a significant lack of information regarding the biological activity of this compound. One chemical supplier notes potential antioxidant and anti-inflammatory properties and its use as an ingredient in cosmetics and hair dyes, though these claims are not substantiated by peer-reviewed research in the available search results.[1]

It is important to distinguish this compound from the extensively studied compound 3,4-Diaminopyridine (Amifampridine, CAS 54-96-6). 3,4-Diaminopyridine is a potent voltage-gated potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS).[3][4] Its mechanism of action involves prolonging the depolarization of the presynaptic membrane, which enhances calcium influx and subsequently increases the release of acetylcholine at the neuromuscular junction.[4] There is no evidence to suggest that this compound shares this mechanism of action.

Due to the absence of data on biological activity or defined experimental procedures, no signaling pathway or experimental workflow diagrams can be generated for this compound.

Conclusion for Researchers

This compound is a sparsely documented chemical compound. Professionals in research and drug development should be aware that fundamental experimental data, established synthetic protocols, and biological activity profiles are not currently available in the public domain. Any work with this compound would require foundational research to determine its properties and potential applications. Researchers are advised to exercise caution and not to extrapolate the known properties of the related but distinct molecule, 3,4-diaminopyridine, to this compound.

References

An In-Depth Technical Guide to the Synthesis of 3,4-Diaminopyridin-2-ol from Nitropyridine Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3,4-Diaminopyridin-2-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published experimental protocol for this specific molecule, this document presents a chemically sound, two-step synthetic route. The proposed methodology is based on established chemical principles and adapted from detailed procedures for analogous transformations of similar pyridine compounds.

The synthesis commences with the nitration of a 4-aminopyridin-2-ol precursor to introduce a nitro group at the C3 position, yielding 4-amino-3-nitropyridin-2-ol. This intermediate is then subjected to catalytic hydrogenation to selectively reduce the nitro group, affording the target compound, this compound.

Synthetic Pathway Overview

The proposed synthesis is a two-step process starting from 4-amino-2-hydroxypyridine.

-

Step 1: Nitration - Introduction of a nitro group onto the pyridine ring at the position ortho to the amino group.

-

Step 2: Reduction - Selective reduction of the nitro group to a primary amine using catalytic hydrogenation.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-Amino-3-nitropyridin-2-ol (Nitration)

The first step involves the regioselective nitration of 4-amino-2-hydroxypyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the C3 position is targeted. A standard mixed-acid (sulfuric and nitric acid) nitration is proposed, a method effective for similar aminopyridine systems.

Experimental Protocol (Proposed)

This protocol is adapted from the nitration of 4-aminopyridine.[1]

-

Reaction Setup: In a three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).

-

Substrate Addition: Cool the sulfuric acid to 0°C in an ice-water bath. Slowly, and in portions, add 4-amino-2-hydroxypyridine (5.5 g, 50.0 mmol) to the stirred acid, ensuring the temperature is maintained below 10°C.

-

Nitrating Agent Addition: While maintaining the temperature between 0-10°C, add fuming nitric acid (3.0 mL) dropwise via the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10°C for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralization and Isolation: Adjust the pH of the resulting solution to 7 by the slow addition of a saturated aqueous ammonia solution while keeping the mixture cool in an ice bath. The product, 4-amino-3-nitropyridin-2-ol, will precipitate as a solid.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under reduced pressure to yield the product.

Quantitative Data (Step 1)

| Parameter | Value | Reference / Notes |

| Starting Material | 4-Amino-2-hydroxypyridine | - |

| Molar Mass | 110.11 g/mol | - |

| Amount | 5.5 g (50.0 mmol) | - |

| Nitrating Agent | Fuming Nitric Acid / Conc. H₂SO₄ | - |

| Solvent | Concentrated H₂SO₄ | - |

| Reaction Temperature | 0-10°C | Based on analogous reactions[1] |

| Reaction Time | 4-5 hours | Based on analogous reactions[1] |

| Product | 4-Amino-3-nitropyridin-2-ol | A known drug intermediate[2][3] |

| Molar Mass | 155.11 g/mol | - |

| Expected Yield | 65-75% | Estimated based on similar nitrations[1] |

Step 2: Synthesis of this compound (Reduction)

The final step is the reduction of the nitro group in 4-amino-3-nitropyridin-2-ol to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation, offering high selectivity and yield under mild conditions.

Experimental Protocol (Proposed)

This protocol is adapted from the catalytic hydrogenation of 4-amino-3-nitropyridine.

-

Reaction Setup: To a pressure-resistant hydrogenation vessel (e.g., a Parr shaker), add 4-amino-3-nitropyridin-2-ol (7.75 g, 50.0 mmol) and methanol (150 mL).

-

Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) (0.78 g, 10% by weight of the substrate) to the suspension.

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 0.3-0.5 MPa (approx. 45-75 psi).

-

Reaction: Stir the mixture vigorously at room temperature for 3-5 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 30 mL).

-

Isolation and Purification: Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Quantitative Data (Step 2)

| Parameter | Value | Reference / Notes |

| Starting Material | 4-Amino-3-nitropyridin-2-ol | - |

| Molar Mass | 155.11 g/mol | - |

| Amount | 7.75 g (50.0 mmol) | - |

| Catalyst | 10% Palladium on Carbon (Pd/C) | - |

| Catalyst Loading | 10% w/w (substrate) | Typical loading for this type of reduction |

| Solvent | Methanol | - |

| Hydrogen Pressure | 0.3-0.5 MPa | Based on analogous reductions |

| Reaction Temperature | Room Temperature | Mild conditions are typical for this reaction |

| Reaction Time | 3-5 hours | Dependent on catalyst activity and pressure |

| Product | This compound | - |

| Molar Mass | 125.13 g/mol | - |

| Expected Yield | >90% | Catalytic hydrogenation is generally high-yielding |

Experimental Workflow Visualization

Figure 2: Detailed workflow for the proposed synthesis.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis of this compound from nitropyridine precursors. The outlined two-step process, involving nitration followed by catalytic hydrogenation, relies on well-established and high-yielding chemical transformations. The detailed protocols and tabulated data, derived from closely related and documented procedures, offer a solid foundation for researchers to undertake the synthesis of this and similar heterocyclic compounds. It is recommended that small-scale trials be conducted to optimize the specific reaction conditions for each step.

References

An In-Depth Technical Guide to 3,4-Diaminopyridine and its Analogue 3,4-Diaminopyridin-2-ol

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 3,4-Diaminopyridine, a compound of significant interest to researchers, scientists, and drug development professionals. While the primary focus of this document is on 3,4-Diaminopyridine due to the extensive availability of research data, we will also address the related compound, 3,4-Diaminopyridin-2-ol, for which information is more limited.

This compound

Initial searches for "this compound" indicate it is a recognized chemical entity.

IUPAC Name: 3,4-diamino-2(1H)-pyridinone[1]

Chemical Structure: Currently, a publicly available, detailed chemical structure diagram and extensive experimental data for this compound are not readily available in the initial search results. Further research would be required to fully characterize this compound.

Due to the limited availability of in-depth technical data for this compound, the remainder of this guide will focus on the well-documented and clinically relevant compound, 3,4-Diaminopyridine.

3,4-Diaminopyridine (Amifampridine)

Chemical Structure and IUPAC Name

3,4-Diaminopyridine, also known by its generic name Amifampridine, is a derivative of pyridine.

IUPAC Name: pyridine-3,4-diamine[2][3]

Chemical Structure:

Caption: Chemical structure of 3,4-Diaminopyridine.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C5H7N3 | [3][4][5] |

| Molecular Weight | 109.13 g/mol | [3][4][6] |

| Melting Point | 216-218 °C | |

| 218-220 °C (decomposes) | [5] | |

| 229 ± 2 °C | [2] | |

| Solubility | Freely soluble in water; slightly soluble in ethanol, methanol, and acetic acid. | [2][5] |

| CAS Number | 54-96-6 | [6] |

| InChI Key | OYTKINVCDFNREN-UHFFFAOYSA-N | [2][3] |

Biological Activity and Mechanism of Action

3,4-Diaminopyridine is a potent blocker of voltage-gated potassium (Kv) channels.[6][7][8][9] Its primary mechanism of action involves the prolongation of the presynaptic action potential. This extended depolarization allows for an increased influx of calcium ions through voltage-gated calcium (Cav) channels into the presynaptic nerve terminal.[7][10] The elevated intracellular calcium concentration enhances the release of the neurotransmitter acetylcholine (ACh) into the neuromuscular junction.[10][11] This mechanism of action makes 3,4-Diaminopyridine an effective treatment for certain neuromuscular disorders characterized by impaired acetylcholine release, such as Lambert-Eaton myasthenic syndrome (LEMS).[8][9][10][11][12]

Signaling Pathway: Mechanism of Action at the Neuromuscular Junction

Caption: Signaling pathway of 3,4-Diaminopyridine at the neuromuscular junction.

Experimental Protocols

1. Synthesis of 3,4-Diaminopyridine

A common synthetic route involves the hydrogenation of 3-nitropyridin-4-amine.[13]

-

Starting Material: 3-nitropyridin-4-amine (50 g, 395 mmol)

-

Solvent: A mixture of methanol (500 ml) and THF (500 ml)

-

Catalyst: 10% Palladium on activated carbon (Pd/C) (5 g)

-

Procedure:

-

The starting material is dissolved in the solvent mixture.

-

The catalyst is added to the solution.

-

The mixture is hydrogenated at 10°C under 1 atm of hydrogen gas for 24 hours.

-

Upon completion of the reaction (monitored by uptake of 3 equivalents of hydrogen), the catalyst is removed by filtration.

-

The filtrate is evaporated to yield 3,4-Diaminopyridine.

-

-

Yield: Approximately 97% (38 g)[13]

Experimental Workflow: Synthesis of 3,4-Diaminopyridine

References

- 1. This compound | 33631-02-6 [sigmaaldrich.com]

- 2. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4 Diaminopyridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 3,4-Diaminopyridine | 54-96-6 | FD07065 | Biosynth [biosynth.com]

- 5. Amifampridine - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myaware.org [myaware.org]

- 9. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,4‐diaminopyridine base effectively treats the weakness of Lambert‐Eaton myasthenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 3,4-Diaminopyridin-2-ol: A Technical Overview

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,4-Diaminopyridin-2-ol (CAS No: 33631-02-6), a key heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectroscopic data for this compound, this document presents predicted spectroscopic data for the closely related and structurally similar compound, 3,4-Diaminopyridine. This guide outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are standard techniques for the structural elucidation and characterization of such organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, providing a foundational understanding of the expected spectroscopic behavior of this class of compounds.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its molecular structure is paramount for its application and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the structural features of organic molecules. This guide aims to provide a summary of the expected spectroscopic data and the methodologies used to obtain it.

Spectroscopic Data (Predicted for 3,4-Diaminopyridine)

The following tables summarize the predicted spectroscopic data for 3,4-Diaminopyridine.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-Diaminopyridine

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H-2 | 7.6 | d |

| H-5 | 6.7 | dd |

| H-6 | 7.8 | d |

| NH₂ (C-3) | 4.5 | br s |

| NH₂ (C-4) | 5.8 | br s |

Solvent: DMSO-d₆ br s = broad singlet, d = doublet, dd = doublet of doublets

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4-Diaminopyridine

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 150 |

| C-3 | 138 |

| C-4 | 145 |

| C-5 | 108 |

| C-6 | 148 |

Solvent: DMSO-d₆

IR Spectroscopy Data

Table 3: Key IR Absorption Bands for 3,4-Diaminopyridine

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1650 - 1550 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| N-H Bend (Amine) | 1640 - 1560 | Medium |

Mass Spectrometry Data

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) |

| [M]⁺ | 125.06 |

| [M+H]⁺ | 126.07 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The background spectrum of the empty sample holder (or pure KBr pellet) is subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a soft ionization technique that is well-suited for polar molecules and often results in the observation of the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow and Data Integration

The structural elucidation of a novel compound is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates a typical workflow.

Tautomerism in 3,4-Diaminopyridin-2-ol and Pyridinone Forms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Tautomeric Species and Equilibria of 3,4-Diaminopyridin-2-ol

The tautomeric equilibrium of this compound is a critical aspect influencing its physicochemical properties, and consequently, its biological activity and suitability as a drug candidate. This molecule can exist in several tautomeric forms, primarily the aromatic hydroxypyridine form and the non-aromatic pyridinone forms. The position of this equilibrium is highly sensitive to the molecular environment, including the solvent and solid-state packing forces. The principal tautomers are the 3,4-diamino-2-hydroxypyridine form and the 3,4-diamino-1H-pyridin-2-one form.

The equilibrium between these tautomers is governed by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and solvation effects. Generally, non-polar solvents tend to favor the less polar 2-hydroxypyridine tautomer, while polar solvents stabilize the more polar 2-pyridinone form.[1] The amino substituents at the 3 and 4 positions are expected to influence the electronic properties of the pyridine ring and thus the relative stability of the tautomers.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Populations

| Solvent | Tautomer Form | Mole Fraction (%) | ΔG (kcal/mol) |

| Gas Phase | 2-Hydroxypyridine | 70 (Illustrative) | -0.5 (Illustrative) |

| 2-Pyridinone | 30 (Illustrative) | ||

| Cyclohexane | 2-Hydroxypyridine | 60 (Illustrative) | -0.2 (Illustrative) |

| 2-Pyridinone | 40 (Illustrative) | ||

| Methanol | 2-Hydroxypyridine | 20 (Illustrative) | 0.8 (Illustrative) |

| 2-Pyridinone | 80 (Illustrative) | ||

| Water | 2-Hydroxypyridine | 10 (Illustrative) | 1.3 (Illustrative) |

| 2-Pyridinone | 90 (Illustrative) |

Experimental Protocols for Tautomer Characterization

The characterization of tautomeric forms and the determination of their equilibrium constants rely on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the tautomeric forms present in solution. By analyzing chemical shifts, coupling constants, and through the use of advanced techniques like 2D NMR, the predominant tautomer can be identified.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Spectral Analysis: Analyze the chemical shifts of the aromatic protons and carbons. The pyridinone form will typically show more upfield chemical shifts for the ring protons compared to the hydroxypyridine form. The presence of a carbonyl carbon signal (around 160-170 ppm) in the ¹³C NMR spectrum is a strong indicator of the pyridinone tautomer.

-

Quantitative Analysis: The relative integrals of well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum can be used to determine their relative populations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium as the electronic absorption spectra of the tautomers differ. Solvatochromic shifts can provide insights into the effect of solvent polarity.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of dilutions in various solvents of differing polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

-

Spectral Analysis: Compare the absorption maxima (λ_max) in different solvents. A shift in λ_max with solvent polarity is indicative of a change in the tautomeric equilibrium. The pyridinone form typically absorbs at a longer wavelength than the hydroxypyridine form.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[2]

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of the 3,4-diamino-2-hydroxypyridine and 3,4-diamino-1H-pyridin-2-one tautomers.

-

Geometry Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). Solvent effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Energy Calculations: Calculate the Gibbs free energies (G) for each tautomer in the different environments. The relative free energy difference (ΔG) can be used to predict the equilibrium constant (K_T) via the equation ΔG = -RTln(K_T).

Caption: Experimental workflow for tautomer analysis.

Biological Relevance and Drug Development Implications

The tautomeric state of a molecule can significantly impact its biological activity by altering its shape, hydrogen bonding capabilities, and lipophilicity. Pyridinone-containing compounds exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.[3][4][5] The ability of the 2-pyridone scaffold to act as a bioisostere for amides and phenols, and to serve as both a hydrogen bond donor and acceptor, makes it a valuable motif in drug design.[4][5]

For this compound, understanding the predominant tautomeric form under physiological conditions is crucial for predicting its interaction with biological targets. The different tautomers will present distinct pharmacophores to a receptor binding site, potentially leading to different biological responses. Therefore, a thorough characterization of the tautomeric equilibrium is a prerequisite for rational drug design and development involving this scaffold.

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

Navigating the Solubility Landscape of 3,4-Diaminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from formulation and bioavailability to efficacy and safety. This technical guide focuses on the solubility characteristics of 3,4-Diaminopyridine, a compound of significant interest for its therapeutic applications. While the initial query concerned 3,4-Diaminopyridin-2-ol, a thorough search of scientific literature and chemical databases did not yield specific solubility data for this particular analog. Therefore, this guide will concentrate on the well-documented solubility of the parent compound, 3,4-Diaminopyridine.

This document provides a comprehensive overview of the known solubility of 3,4-Diaminopyridine in various solvents, outlines standard experimental protocols for solubility determination, and presents a visual workflow to guide researchers in their own solubility assessments.

Quantitative Solubility Data for 3,4-Diaminopyridine

The following table summarizes the available quantitative solubility data for 3,4-Diaminopyridine in different solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the solute.

| Solvent | Solubility | Temperature (°C) |

| Water | 30 g/L[1][2] | Not Specified |

| Water | 24 g/L[1][3] | 20 |

| DMSO | 22 mg/mL[4] | Not Specified |

| Ethanol | Readily soluble[3] | Not Specified |

| Ethanol | 22 mg/mL[4] | Not Specified |

| Methanol | Shows some solubility[5] | Not Specified |

| Hot Water | Readily soluble[3] | Not Specified |

| Diethyl Ether | Slightly soluble[3] | Not Specified |

Note: "Readily soluble" and "shows some solubility" are qualitative descriptions found in the literature; precise quantitative values were not available in the searched resources.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is crucial for any research or development endeavor. The following outlines a general, widely accepted experimental protocol for determining the solubility of a solid organic compound like 3,4-Diaminopyridine in a given solvent. This protocol is a synthesis of standard laboratory practices.[6][7][8]

Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a controlled temperature.

Materials:

-

The solid compound of interest (e.g., 3,4-Diaminopyridine)

-

The desired organic solvent

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator/shaker

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature.

-

Agitate the samples for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

To avoid precipitation due to temperature changes, it is advisable to pre-warm or pre-cool the pipette tip to the equilibration temperature.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Considerations for Specific Functional Groups:

For compounds with acidic or basic functional groups, such as the amino groups in 3,4-Diaminopyridine, solubility can be highly dependent on the pH of the solvent system.[9] In such cases, a series of buffered solutions at different pH values should be used as the solvent to determine the pH-solubility profile.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining solubility.

Conclusion

The solubility of 3,4-Diaminopyridine has been documented in several key solvents, with its polar nature facilitating dissolution in protic solvents like water and ethanol. For researchers and drug development professionals, understanding these solubility characteristics is paramount. The provided experimental protocol offers a robust framework for generating reliable and reproducible solubility data in-house. By following a systematic and well-controlled experimental workflow, scientists can confidently assess the solubility of 3,4-Diaminopyridine and its analogs in a variety of solvent systems, paving the way for successful formulation and development.

References

- 1. 3,4-Diaminopyridine CAS#: 54-96-6 [m.chemicalbook.com]

- 2. 3,4-Diaminopyridine for synthesis 54-96-6 [sigmaaldrich.com]

- 3. Amifampridine - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

Unraveling the Supramolecular Architecture: A Guide to the Potential Hydrogen Bonding Patterns of 3,4-Diaminopyridin-2-ol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the potential hydrogen bonding patterns of 3,4-Diaminopyridin-2-ol. In the absence of direct experimental crystal structure or spectroscopic data for this specific molecule, this document outlines the probable supramolecular arrangements based on an analysis of its constituent functional groups—a hydroxyl group, two amino groups, and a pyridine ring—and by drawing parallels with structurally analogous compounds. The inherent tautomerism between the pyridinol and pyridone forms is discussed as a foundational concept governing its hydrogen bonding capabilities. This guide presents inferred dimeric and polymeric motifs, supported by visualizations, and provides exemplar experimental protocols and data from related, well-characterized molecules to facilitate future research in the rational design of crystalline forms and cocrystals involving this compound.

Introduction: The Significance of Hydrogen Bonding in this compound

Hydrogen bonds are the principal architects of molecular recognition and self-assembly in the solid state, profoundly influencing the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability. This compound possesses a rich array of hydrogen bond donors (the hydroxyl group and two amino groups) and acceptors (the hydroxyl oxygen, amino nitrogens, and the pyridine ring nitrogen), suggesting a high propensity for forming diverse and intricate supramolecular structures. Understanding these potential hydrogen bonding patterns is paramount for crystal engineering, polymorph screening, and the development of novel drug formulations.

A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is sensitive to the solvent environment and the solid-state packing forces.[1][2] The predominant tautomer will dictate the primary hydrogen bonding motifs.

-

This compound (Hydroxypyridine tautomer): Features a labile hydroxyl proton (strong donor) and a pyridine nitrogen that can act as a hydrogen bond acceptor.

-

3,4-Diamino-1H-pyridin-2-one (Pyridone tautomer): Presents an N-H donor from the pyridine ring and a carbonyl oxygen, which is a strong hydrogen bond acceptor. Intermolecular hydrogen bonding is known to favor the pyridone form in many cases.[2]

Given the structural similarities to well-studied aminopyridines and hydroxypyridines, it is possible to infer the likely hydrogen bonding interactions that govern the crystal packing of this compound.

Inferred Hydrogen Bonding Patterns

Based on the functional groups present, several plausible hydrogen bonding motifs can be postulated for the pyridone tautomer, which is often favored in the solid state for related compounds.[2] These motifs can lead to the formation of discrete assemblies (dimers, trimers) or extended polymeric chains (catemers).

Dimeric Motifs

Dimerization is a common feature of 2-pyridone-containing molecules, often forming a robust centrosymmetric R_2^2(8) ring motif.[3]

-

Amide-Amide Dimer: The N-H of the pyridone ring of one molecule can form a hydrogen bond with the carbonyl oxygen of a second molecule, and vice versa, creating a stable dimeric structure.

-

Amino-Carbonyl Interactions: The amino groups at the 3- and 4-positions can also participate in forming dimers, either with the carbonyl oxygen or the pyridine nitrogen of a neighboring molecule.

Polymeric Motifs (Catemers)

The presence of multiple donor and acceptor sites allows for the formation of one-dimensional (1D) chains or two-dimensional (2D) sheets.

-

Head-to-Tail Chains: Molecules can link in a linear fashion, for instance, through N-H···O=C interactions involving the pyridone functionality, or through N-H···N interactions involving the amino groups and the pyridine nitrogen (in the hydroxypyridine tautomer).

-

Cross-linked Networks: The additional amino groups provide sites for cross-linking these chains into more complex 2D or 3D networks, significantly enhancing the stability of the crystal lattice.

Visualization of Potential Supramolecular Assemblies

The following diagrams, generated using the DOT language, illustrate some of the potential hydrogen bonding patterns of the 3,4-diamino-1H-pyridin-2-one tautomer.

Caption: Pyridone-Pyridone Dimer Motif.

Caption: 1D Chain via N-H···O=C Bonds.

Caption: Cross-linked Chains Forming a 2D Network.

Quantitative Data from Analogous Systems

While quantitative data for this compound is not available, analysis of the crystal structure of 3,4-diaminopyridinium hydrogen succinate provides representative values for the types of hydrogen bonds the amino and pyridinium groups can form.[4] This data is presented for illustrative purposes to guide expectations for bond lengths and angles in future experimental work.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1 | H1A | O3 | 0.93(3) | 1.78(3) | 2.703(2) | 173(2) |

| N2 | H2A | O1 | 0.97(3) | 2.05(3) | 2.981(2) | 161(2) |

| N2 | H2B | O3 | 0.93(3) | 2.50(3) | 3.193(2) | 132(2) |

| N3 | H3A | O1 | 0.96(3) | 2.14(3) | 3.033(2) | 154(2) |

| O4 | H4B | O2 | 0.99(4) | 1.58(4) | 2.565(2) | 174(3) |

| Table 1: Hydrogen bond geometry for 3,4-diaminopyridinium hydrogen succinate.[4] Note: This data is for a related protonated species and not this compound. |

Experimental Protocols for Hydrogen Bond Analysis

The definitive method for elucidating hydrogen bonding patterns is single-crystal X-ray diffraction (SCXD). Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) can provide complementary evidence of hydrogen bonding in the solid state and in solution.

Exemplar Protocol for Single-Crystal X-ray Diffraction

The following is a generalized protocol based on methodologies reported for analogous aminopyridine salts.[4]

1. Crystal Growth:

-

Dissolve this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or water).

-

Employ slow evaporation, cooling, or vapor diffusion techniques at a controlled temperature to promote the growth of single crystals of sufficient size and quality.

2. Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a CCD or CMOS detector.

-

Perform data collection at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

3. Structure Solution and Refinement:

-

Process the collected data (integration and scaling) using appropriate software.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares on F².

-

Locate hydrogen atoms from the difference Fourier map and refine their positions and isotropic displacement parameters.

4. Data Analysis:

-

Analyze the final refined structure to identify and characterize all intermolecular interactions, including hydrogen bonds.

-

Use software such as Mercury or PLATON to measure bond lengths, angles, and to visualize the crystal packing and hydrogen bonding networks.

Conclusion and Future Outlook

This compound is a molecule with significant potential for forming a variety of robust and intricate hydrogen-bonded networks, driven by its multiple donor and acceptor sites and its likely existence as the pyridone tautomer in the solid state. While this guide has inferred several plausible supramolecular motifs based on established principles of crystal engineering, experimental validation is essential.

Future work should prioritize the synthesis and crystallization of this compound to enable single-crystal X-ray diffraction studies. Such studies will provide definitive structural information, allowing for a complete characterization of its hydrogen bonding patterns. This knowledge will be invaluable for the targeted design of cocrystals and for understanding the solid-state properties of this promising pharmaceutical building block. Computational studies, such as Density Functional Theory (DFT), could also provide valuable insights into the relative energies of different tautomers and hydrogen-bonded assemblies.[5]

References

A-Technical-Guide-to-Theoretical-DFT-Studies-of-3-4-Diaminopyridine

A Technical Guide to Theoretical DFT Studies of 3,4-Diaminopyridine as a Model System

Introduction to Theoretical DFT Studies of Aminopyridines

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the molecular and electronic structures of pharmaceutical compounds. For aminopyridines like 3,4-DAP, DFT calculations provide critical insights into their geometry, stability, reactivity, and spectroscopic properties, which are essential for understanding their biological activity. 3,4-DAP is a well-known potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome. Theoretical studies complement experimental findings, offering a molecular-level understanding of the structure-function relationships that govern its therapeutic effects.

This guide summarizes the key theoretical parameters derived from DFT studies of 3,4-DAP, outlines the computational protocols used, and illustrates the logical workflow and conceptual frameworks inherent in such research.

Computational and Experimental Protocols

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The methodologies outlined below are commonly employed in the study of 3,4-DAP and its derivatives.

2.1. Computational DFT Methodology

A typical computational protocol for analyzing 3,4-DAP involves the following steps:

-

Software: DFT calculations are commonly performed using program packages like Gaussian.

-

Geometry Optimization: The molecular geometry of 3,4-DAP is optimized in the ground state. This is a crucial first step to find the lowest energy conformation of the molecule.

-

Functional and Basis Set: A popular combination for this class of molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a high-level basis set such as 6-311++G(d,p) or 6-311++G(2d,2p).[1] This combination provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.[2]

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies are often scaled by a factor (e.g., 0.9679 for B3LYP/6-311+G(d,p)) to better match experimental data.[3]

-

Electronic Properties Calculation:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[1][4]

-

Time-Dependent DFT (TD-DFT): This method is used to predict electronic absorption spectra (UV-Vis), providing information on electronic transitions, such as the HOMO→LUMO transition.[2][5]

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge distribution, and charge transfer within the molecule. This provides insights into the stability arising from hyperconjugative interactions.

2.2. Experimental Protocols (for comparison)

Theoretical results are most valuable when validated against experimental data.

-

Spectroscopy:

-

FT-IR and FT-Raman Spectroscopy: Experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman spectra of solid-phase 3,4-DAP are recorded to determine its vibrational modes.[2] These experimental spectra serve as a benchmark for the calculated vibrational frequencies.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is measured in a suitable solvent to identify the wavelengths of maximum absorption (λmax), which can be compared with TD-DFT predictions.[2]

-

-

X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise molecular geometry, including bond lengths and angles, of 3,4-DAP or its salts in the solid state.[6] This provides the most accurate experimental data for validating the results of geometry optimization.

Data Presentation: Key Computational Results for 3,4-Diaminopyridine

The following tables summarize the types of quantitative data obtained from DFT studies of 3,4-DAP.

Table 1: Optimized Geometrical Parameters (Illustrative) (Note: Specific values are highly dependent on the level of theory. The parameters shown here are representative.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C2-N1 | 1.34 |

| C3-C4 | 1.40 | |

| C3-N(H₂) | 1.38 | |

| C4-N(H₂) | 1.39 | |

| **Bond Angles (°) ** | C2-N1-C6 | 117.5 |

| N1-C2-C3 | 123.0 | |

| C2-C3-C4 | 118.5 |

Table 2: Vibrational Frequencies (cm⁻¹) (A comparison of key calculated and experimental vibrational modes for 3,4-DAP)

| Vibrational Mode | Calculated (B3LYP/6-311++G(2d,2p)) | Experimental (FT-IR/Raman) |

| NH₂ Antisymmetric Stretch | 3547 | 3550 |

| NH₂ Symmetric Stretch | 3451 | 3445 |

| NH₂ In-plane Bending | 1604 | 1605 |

Source:[1]

Table 3: Electronic Properties (Data derived from DFT and TD-DFT calculations for 3,4-DAP and related complexes)

| Property | Value | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Region of electron donation |

| LUMO Energy | ~ -0.5 to -1.0 eV | Region of electron acceptance |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Indicator of chemical stability and reactivity.[4] |

| Calculated λmax (TD-DFT) | 379.5 nm (for a PT complex) | Corresponds to HOMO→LUMO electronic transition.[7] |

Visualization of Workflows and Concepts

Diagrams created using Graphviz DOT language help visualize the logical flow of the research and the relationships between key theoretical concepts.

Conclusion

Theoretical DFT studies on 3,4-diaminopyridine provide a comprehensive understanding of its fundamental chemical properties. Through geometry optimization, vibrational analysis, and the calculation of electronic properties, researchers can effectively predict the behavior of this molecule. The HOMO-LUMO energy gap, in particular, serves as a critical descriptor for chemical reactivity and kinetic stability.[1] The strong agreement often found between calculated data (e.g., vibrational frequencies) and experimental results validates the accuracy of the DFT approach, making it an indispensable tool in the rational design and development of new pharmaceutical agents based on the aminopyridine scaffold.[2] The insights gained from 3,4-DAP are directly transferable to the study of more complex derivatives, including the originally proposed 3,4-Diaminopyridin-2-ol.

References

- 1. researchgate.net [researchgate.net]

- 2. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. irjweb.com [irjweb.com]

- 5. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Diaminopyridin-2-ol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 3,4-Diaminopyridin-2-ol (CAS No: 33631-02-6), a pyridinone derivative with potential as a chemical intermediate in organic synthesis and drug discovery. Due to the limited availability of detailed public data on this specific compound, this guide also draws parallels with the closely related and extensively studied analogue, 3,4-Diaminopyridine, to infer potential synthetic strategies, applications, and physicochemical properties. This document is intended to serve as a foundational resource for researchers and professionals interested in the synthesis and utility of substituted diaminopyridines.

Introduction

This compound, systematically named 3,4-diamino-2(1H)-pyridinone, is a heterocyclic organic compound featuring a pyridinone core with two amino functional groups. This substitution pattern makes it a potentially valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of multiple reaction sites—the two amino groups and the lactam functionality—allows for diverse chemical transformations, enabling the construction of various heterocyclic systems.

While specific research on this compound is not widely published, its structural analogue, 3,4-Diaminopyridine (also known as Amifampridine), is a well-established active pharmaceutical ingredient. Amifampridine is used in the treatment of rare autoimmune diseases such as Lambert-Eaton myasthenic syndrome (LEMS). The extensive documentation of 3,4-Diaminopyridine's synthesis and biological activity provides a valuable framework for understanding the potential of this compound as a chemical intermediate.

Physicochemical Properties

The available quantitative data for this compound is summarized below. For a comprehensive comparison, the well-documented properties of 3,4-Diaminopyridine are also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 33631-02-6 |

| IUPAC Name | 3,4-diamino-2(1H)-pyridinone |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Boiling Point | 545.7 °C at 760 mmHg |

Table 2: Physicochemical Properties of 3,4-Diaminopyridine

| Property | Value |

| CAS Number | 54-96-6 |

| IUPAC Name | Pyridine-3,4-diamine |

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

| Melting Point | 217-220 °C |

| Boiling Point | 194.6 °C (estimate) |

| Solubility in Water | 30 g/L |

| pKa | 9.17 (predicted) |

Synthesis of Diaminopyridine Derivatives

Representative Experimental Protocol: Synthesis of 3,4-Diaminopyridine

This protocol describes the catalytic hydrogenation of 3-nitro-4-aminopyridine to yield 3,4-Diaminopyridine.

Materials:

-

3-nitro-4-aminopyridine

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 3-nitro-4-aminopyridine in a mixture of methanol and tetrahydrofuran.

-

Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 10% by weight of the starting material.

-

The reaction vessel is then placed under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

-

The reaction mixture is stirred vigorously at a controlled temperature (e.g., 10 °C) for a period sufficient to ensure complete reaction, often monitored by thin-layer chromatography (TLC) or hydrogen uptake. A typical reaction time is 24 hours.

-

Upon completion of the reaction, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

-

The reaction mixture is filtered to remove the Pd/C catalyst. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 3,4-Diaminopyridine.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: High yields, often exceeding 90%, have been reported for this transformation.

Synthesis Pathway Diagram

Applications as a Chemical Intermediate in Drug Development

The primary application of the diaminopyridine scaffold, as exemplified by 3,4-Diaminopyridine, is in the field of medicinal chemistry. The amino groups provide handles for further chemical modifications to develop compounds with specific biological activities.

Role in Neuromuscular Signaling

3,4-Diaminopyridine (Amifampridine) functions as a potassium channel blocker. In the context of the neuromuscular junction, this action prolongs the depolarization of the presynaptic membrane, leading to an increased influx of calcium ions. This, in turn, enhances the release of the neurotransmitter acetylcholine, which can then stimulate muscle contraction. This mechanism of action is particularly beneficial in conditions like LEMS where acetylcholine release is impaired. The potential for derivatives of this compound to modulate similar or different ion channels makes this class of compounds interesting for drug discovery.

Signaling Pathway Diagram

Experimental Workflow for Compound Screening

The exploration of this compound and its derivatives as potential therapeutic agents would typically follow a structured drug discovery workflow.

Characterization Data

Detailed spectroscopic data for this compound is not widely available in public databases. For reference and as a guide for the characterization of related compounds, the known spectroscopic data for 3,4-Diaminopyridine is presented.

Table 3: Spectroscopic Data for 3,4-Diaminopyridine

| Technique | Data |

| ¹H NMR | Predicted shifts are available in public databases. |

| ¹³C NMR | Predicted shifts are available in public databases. |

| Mass Spec. | Molecular Ion (M+) expected at m/z = 109.06 |

Conclusion

This compound presents an intriguing scaffold for chemical synthesis, particularly in the development of novel therapeutic agents. While specific experimental data for this compound remains limited, the extensive research on its close analogue, 3,4-Diaminopyridine, provides a strong foundation for future exploration. The synthetic routes and biological applications of 3,4-Diaminopyridine suggest that this compound could serve as a valuable intermediate for accessing new chemical entities with potential activities in areas such as ion channel modulation. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential in organic and medicinal chemistry.

Methodological & Application

Synthetic Routes for the Functionalization of 3,4-Diaminopyridin-2-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthetic functionalization of 3,4-diaminopyridin-2-ol. This versatile scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, offering a template for the development of novel therapeutic agents. The following sections detail the synthesis of the core molecule, key functionalization strategies, and specific experimental protocols.

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available pyridone derivatives. A plausible route involves the nitration of a protected 2-hydroxypyridine, followed by the introduction of an amino group and subsequent reduction of the nitro group.

A potential synthetic pathway is outlined below:

Application Notes and Protocols: Utilizing 3,4-Diaminopyridin-2-ol in Novel Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel fused heterocyclic compounds employing 3,4-diaminopyridin-2-ol as a key starting material. The ortho-disposed amino groups, coupled with the adjacent hydroxyl functionality, offer a versatile platform for the construction of diverse and potentially biologically active molecules. The following protocols are based on established synthetic methodologies for analogous diaminopyridine derivatives and are intended to serve as a foundational guide for the exploration of new chemical entities.

Synthesis of Pyrido[4,5-b][1][2]diazepine Derivatives

The reaction of 1,2-diamines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of seven-membered diazepine rings. This protocol outlines the synthesis of a novel pyrido[4,5-b][1][2]diazepine derivative through the condensation of this compound with acetylacetone.

Experimental Protocol:

A solution of this compound (1.0 eq) in glacial acetic acid is prepared. To this solution, acetylacetone (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate and the crude product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired pyrido[4,5-b][1][2]diazepine derivative.

Table 1: Quantitative Data for Pyrido[4,5-b][1][2]diazepine Synthesis

| Entry | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | This compound | Acetylacetone | Acetic Acid | 5 | 78 | 185-187 |

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (s, 1H, OH), 7.5 (d, J=8.0 Hz, 1H, Ar-H), 6.8 (d, J=8.0 Hz, 1H, Ar-H), 4.8 (s, 2H, NH₂), 2.3 (s, 6H, 2xCH₃), 2.1 (s, 2H, CH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 165.2, 158.4, 150.1, 142.3, 125.6, 115.8, 110.2, 35.1, 24.5.

-

MS (ESI+): m/z calculated for C₉H₁₁N₃O [M+H]⁺: 178.0924; found: 178.0929.

Caption: Reaction scheme for the synthesis of a pyrido[4,5-b][1][2]diazepine derivative.

Synthesis of Imidazo[4,5-c]pyridin-2-ol Derivatives

The reaction of ortho-diamines with α-haloketones provides a direct route to the formation of fused imidazole rings. This protocol details the synthesis of an imidazo[4,5-c]pyridin-2-ol derivative via the reaction of this compound with phenacyl bromide.

Experimental Protocol:

To a solution of this compound (1.0 eq) in ethanol, phenacyl bromide (1.0 eq) is added. The mixture is stirred at room temperature for 30 minutes, followed by the addition of a solution of sodium bicarbonate (2.5 eq) in water. The reaction mixture is then heated to reflux for 8-10 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with water and cold ethanol, and dried under vacuum to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Table 2: Quantitative Data for Imidazo[4,5-c]pyridin-2-ol Synthesis

| Entry | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | This compound | Phenacyl Bromide | Ethanol/Water | 9 | 85 | >300 |

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, OH), 8.0-7.8 (m, 2H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 7.2 (d, J=7.5 Hz, 1H, Py-H), 6.9 (d, J=7.5 Hz, 1H, Py-H), 5.5 (s, 1H, NH).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 155.8, 148.2, 145.1, 138.7, 131.5, 129.8, 128.9, 127.6, 120.3, 112.5.

-

MS (ESI+): m/z calculated for C₁₃H₁₀N₄O [M+H]⁺: 239.0876; found: 239.0881.

Caption: Reaction scheme for the synthesis of an imidazo[4,5-c]pyridin-2-ol derivative.

Synthesis of[1][2][3]Triazolo[4,3-a]pyridin-3-ol Derivatives

Fused triazole systems are of significant interest in medicinal chemistry. This protocol describes a potential pathway to a novel triazolopyridinol derivative from this compound. This multi-step synthesis involves the initial formation of a hydrazinopyridine intermediate followed by cyclization.

Experimental Protocol:

Step 1: Synthesis of 3-Amino-4-hydrazinylpyridin-2-ol

This compound (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0°C. The reaction mixture is stirred for 2 hours at this temperature and then allowed to warm to room temperature overnight. The precipitate is collected by filtration, washed with cold water, and dried to give the crude hydrazinopyridine intermediate.

Step 2: Synthesis of the[1][2][3]Triazolo[4,3-a]pyridin-3-ol Derivative

The crude 3-amino-4-hydrazinylpyridin-2-ol (1.0 eq) is suspended in formic acid (excess) and the mixture is heated to reflux for 3-4 hours. The reaction progress is monitored by TLC. After completion, the excess formic acid is removed under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and washed with ether to afford the desired triazolopyridinol derivative.

Table 3: Quantitative Data for[1][2][3]Triazolo[4,3-a]pyridin-3-ol Synthesis

| Entry | Starting Material | Reagent (Step 2) | Solvent (Step 2) | Reaction Time (h) (Step 2) | Overall Yield (%) | Melting Point (°C) |

| 1 | This compound | Formic Acid | Formic Acid | 3.5 | 65 | 240-242 (dec.) |

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.8 (s, 1H, OH), 9.2 (s, 1H, Triazole-H), 7.8 (d, J=8.5 Hz, 1H, Py-H), 7.1 (d, J=8.5 Hz, 1H, Py-H), 5.1 (s, 2H, NH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 159.1, 147.5, 144.8, 135.2, 122.7, 114.9.

-

MS (ESI+): m/z calculated for C₆H₆N₄O [M+H]⁺: 151.0563; found: 151.0568.

Caption: Multi-step synthesis of a[1][2][3]triazolo[4,3-a]pyridin-3-ol derivative.

Disclaimer: The provided protocols and characterization data are hypothetical and intended for guidance. Actual reaction conditions, yields, and spectral data may vary. It is essential to conduct thorough literature research and perform small-scale optimization experiments before scaling up any reaction. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for N-acetylation of 3,4-Diaminopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective N-acetylation of 3,4-diaminopyridin-2-ol, a critical process for the synthesis of various derivatives with potential therapeutic applications. The protocol is based on established chemical principles for the acetylation of amino and hydroxyl groups, with a focus on achieving selectivity for one of the amino groups.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to biologically active molecules. The selective introduction of an acetyl group at one of the amino functions can significantly alter its physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. N-acetylation is a common strategy in drug development to modulate the properties of a lead compound. The presence of two amino groups and a hydroxyl group on the pyridine ring presents a challenge in achieving selective acetylation. This protocol outlines a method to favor the N-acetylation at the more nucleophilic amino group.

Reaction Principle

The N-acetylation of this compound is achieved by reacting it with an acetylating agent, such as acetic anhydride, in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent. The choice of solvent and base, as well as the reaction temperature, can influence the selectivity of the acetylation, favoring N-acetylation over O-acetylation and potentially allowing for mono-acetylation of one of the two amino groups. Controlling the stoichiometry of the acetylating agent is also crucial for achieving mono-N-acetylation.

Experimental Protocol

This protocol describes a general method for the N-acetylation of this compound. Optimization of the reaction conditions may be necessary to achieve the desired product with high yield and purity.

3.1. Materials

| Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Acetic Anhydride (Ac₂O) | Reagent Grade | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available |

| Hexane | Reagent Grade | Commercially Available |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Laboratory Prepared | |

| Brine (Saturated aq. NaCl) | Laboratory Prepared | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercially Available |

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

-

Column chromatography setup

3.3. Procedure

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 - 0.1 eq).

-

Dissolution: Add anhydrous pyridine (5-10 mL per mmol of substrate) to dissolve the starting material. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.0 - 1.2 eq) to the cooled solution dropwise using a dropping funnel. The controlled addition is important to manage the exothermic reaction and improve selectivity.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.

-

Work-up:

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane (or ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired N-acetylated product.

-

-

Characterization: Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Outcomes

| Parameter | Condition | Expected Outcome |

| Stoichiometry (Ac₂O) | 1.1 eq | Mono-N-acetylation favored |

| >2.0 eq | Increased risk of di-acetylation and O-acetylation | |

| Temperature | 0 °C to Room Temp. | Controlled reaction, favors N-acetylation |

| Elevated Temp. | May lead to over-acetylation and side products | |

| Catalyst | DMAP (catalytic) | Increased reaction rate |

| Reaction Time | 4-24 hours | Dependent on substrate reactivity and temperature |

| Yield | Variable | Dependent on optimization, typically moderate to good |

| Purity | >95% after chromatography |

Visualizations

Diagram 1: Proposed Reaction Pathway for N-acetylation

Caption: Proposed reaction scheme for the selective N-acetylation of this compound.

Diagram 2: Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification of N-acetylated this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |